3-Bromo-2-methylphenylboronic acid pinacol ester
Overview
Description
3-Bromo-2-methylphenylboronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic ester group, which makes it highly reactive and versatile in various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-methylphenylboronic acid pinacol ester, also known as 2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic synthesis reactions . This compound is a highly valuable building block in organic synthesis .
Mode of Action
This compound interacts with its targets through a process called catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction utilizes a radical approach .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
The 3-Bromo-2-methylphenylboronic acid pinacol ester is involved in various biochemical reactions. It is utilized in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that boronic esters, including pinacol boronic esters, are usually bench stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-bromo-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acid pinacol esters.
Scientific Research Applications
3-Bromo-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and drug delivery systems, particularly for neutron capture therapy.
Medicine: It is investigated for its potential use in the treatment of cancer and other diseases due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromomethylphenylboronic acid pinacol ester
- 3-Methyl-2-butenylboronic acid pinacol ester
- 2-Bromomethylphenylboronic acid pinacol ester
Uniqueness
3-Bromo-2-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the bromine atom and the boronic ester group allows for a wide range of functionalization possibilities, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJTENBXNNKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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